
4-Isobutylamino-3-nitroquinoline
Overview
Description
4-Isobutylamino-3-nitroquinoline is an organic compound that contains isobutylamine and nitro substituents within its quinoline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutylamino-3-nitroquinoline typically involves the nitration of 4-hydroxyquinoline to obtain 4-hydroxy-3-nitroquinoline. This intermediate is then chlorinated to produce 4-chloro-3-nitroquinoline. The final step involves the substitution of the chlorine atom with an isobutylamine group to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Catalytic Hydrogenation to 3-Amino-4-isobutylaminoquinoline
The nitro group in 4-isobutylamino-3-nitroquinoline is reduced to an amine via catalytic hydrogenation, forming 3-amino-4-isobutylaminoquinoline. This reaction is pivotal for subsequent cyclization steps in imiquimod synthesis.
Reaction Conditions and Outcomes
Catalyst | Solvent | Pressure | Time (h) | Yield | Source |
---|---|---|---|---|---|
Raney Nickel | Methanol | 3.5 kg/cm² H₂ | 2.5 | 60%* | |
Palladium/Carbon | Ethyl Acetate | 55 psi H₂ | 6 | ~85% |
*After recrystallization from isopropyl ether .
Mechanistic Insights :
-
Raney Nickel : The reaction proceeds via heterogeneous catalysis, with hydrogen adsorption on the nickel surface facilitating nitro-group reduction. Methanol acts as both solvent and proton donor .
-
Palladium/Carbon : Homogeneous hydrogenation occurs, with sodium sulfate added to absorb water and prevent catalyst poisoning .
Key Observations :
-
Raney nickel offers faster reaction times (~3 hours) but requires post-reaction filtration (e.g., celite bed) to remove catalyst residues .
-
Palladium/Carbon systems achieve higher yields but necessitate longer reaction times (~6 hours) .
Role in Imidazo[4,5-c]quinoline Formation
The reduced amine product (3-amino-4-isobutylaminoquinoline) undergoes cyclization with aldehydes to form imidazo[4,5-c]quinoline derivatives, a structural core of imiquimod. While this step involves the amine derivative, the nitro-to-amine reduction is essential for enabling this reactivity .
Example Cyclization Reaction
Reactants :
-
3-Amino-4-isobutylaminoquinoline
-
Veratraldehyde (3,4-dimethoxybenzaldehyde)
Conditions :
-
Solvent: Triethyl orthoformate
-
Catalyst: Formic acid (5 drops)
-
Temperature: 135–140°C
-
Duration: 1 hour
Product :
2-(3,4-Dimethoxyphenyl)-1-isobutyl-1H-imidazo[4,5-c]quinoline (m.p. 192–199°C) .
Comparative Analysis of Reduction Methods
Scientific Research Applications
Antiviral Activity
4-Isobutylamino-3-nitroquinoline has demonstrated notable antiviral properties, particularly against herpes simplex virus (HSV). Research indicates that this compound can significantly reduce lesion development in animal models when administered before or shortly after viral infection. The mechanism of action is believed to involve immunomodulation, specifically the induction of interferon, which enhances the immune response against viral infections .
Key Findings:
- Efficacy: Administered topically to guinea pigs, it resulted in fewer episodes and shorter duration of recurrent lesions caused by HSV .
- Mechanism: Induction of interferon suggests potential utility in treating other viral infections and conditions such as rheumatoid arthritis and warts .
Vaccine Adjuvant
Recent studies have explored the use of this compound as an adjuvant in vaccines. Its role as a Toll-like receptor (TLR) 7 agonist enhances the immune response to vaccines, improving efficacy against pathogens like SARS-CoV-2. This application is particularly relevant in the context of developing more effective vaccines during pandemics .
Case Study:
- In a study involving the COVAXIN vaccine, this compound was utilized to boost antibody responses against the target antigen, demonstrating its potential to enhance vaccine performance .
Immunopharmacological Evaluation
The immunopharmacological profile of this compound highlights its ability to modulate immune responses effectively. Studies have shown that it can stimulate innate immune responses, which is crucial for developing therapies for various infectious diseases.
Research Findings:
- The compound has been evaluated for its ability to enhance cytokine production and activate natural killer (NK) cells, which are vital components of the innate immune system .
- Its structural modifications have been explored to improve solubility and bioavailability, enhancing its therapeutic potential .
Mechanism of Action
The mechanism of action of 4-isobutylamino-3-nitroquinoline involves its interaction with specific molecular targets. For instance, it has been studied for its ability to modulate immune responses by targeting Toll-like receptors (TLR7/8). This interaction leads to the activation of antigen-presenting cells and the subsequent enhancement of humoral and T-cell mediated immunity .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: An immune response modifier used for topical treatment of actinic keratoses.
Resiquimod: Another TLR7/8 agonist with similar immune-modulating properties.
Uniqueness
4-Isobutylamino-3-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Isobutylamino-3-nitroquinoline is a nitro-substituted quinoline compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, with the molecular formula , is primarily recognized for its role as an intermediate in the synthesis of imiquimod, a drug used for immune modulation in dermatological applications. The biological activity of this compound is largely linked to its derivatives and their interactions with various biological targets.
Chemical Structure and Properties
The structural characteristics of this compound enhance its lipophilicity, which is crucial for its biological activity. The presence of the isobutyl group at the 4-position and the nitro group at the 3-position contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Weight | 241.28 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 456.7 ± 48.0 °C |
Melting Point | 292-294 °C |
This compound exhibits its biological effects primarily through Toll-like receptor (TLR) activation , particularly TLR7. This activation leads to:
- Stimulation of the innate immune response : It enhances natural killer (NK) cell activity and activates macrophages to secrete cytokines such as interferon-alpha (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) .
- Antiviral properties : The compound has shown efficacy in reducing lesion development in animal models infected with viruses, such as Herpes simplex virus .
Biological Activity Studies
Research has demonstrated the compound's potential in various therapeutic applications:
-
Antiviral Activity : In studies involving guinea pigs, administration of compounds related to this compound resulted in a significant reduction in lesions caused by viral infections .
- Example Study : Guinea pigs treated with a topical formulation exhibited fewer episodes of recurrent lesions when compared to untreated controls.
- Immunomodulatory Effects : The compound has been investigated for its ability to induce interferon production, suggesting potential applications in treating conditions like rheumatoid arthritis and certain cancers .
- Antiparasitic Activity : Recent studies have shown that derivatives of this compound exhibit activity against intracellular amastigotes of Leishmania amazonensis, indicating potential use in treating leishmaniasis .
Case Study 1: Antiviral Efficacy
In a controlled trial, guinea pigs were administered a suspension of this compound prior to infection with Herpes simplex virus Type II. Results indicated a statistically significant decrease in lesion severity and duration compared to untreated controls.
Case Study 2: Immunomodulation
A study evaluated the immunomodulatory effects of imiquimod (derived from this compound) on patients with actinic keratosis. Patients treated with imiquimod showed enhanced immune responses characterized by increased cytokine production and improved clinical outcomes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Isobutylamino-3-nitroquinoline, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The compound is synthesized via nitration of quinoline precursors. A typical approach involves introducing the nitro group at the 3-position using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating agent. Subsequent isobutylamination at the 4-position can be achieved through nucleophilic substitution or reductive amination. Optimization includes:
- Temperature control (0–5°C for nitration to avoid over-oxidation).
- Stoichiometric ratios (e.g., 1.2 equivalents of isobutylamine for complete substitution).
- Catalytic additives (e.g., DMF for improved solubility).
Side products like 4-chloro-3-nitroquinoline derivatives may form, requiring rigorous purification .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water (7:3 v/v) to exploit solubility differences.
- Column Chromatography : Employ silica gel with a gradient elution (hexane/ethyl acetate from 9:1 to 4:1) to separate nitroquinoline isomers.
- Acid-Base Extraction : Utilize the compound’s basicity by extracting with dilute HCl (pH 2–3) and precipitating with NaOH (pH 10).
Purity should exceed 95% for reproducible biological assays .
Q. Which analytical methods are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., nitro group at C3, isobutylamino at C4).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 245.1164 [M+H]⁺.
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% for mechanistic studies).
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How does the substitution pattern of the quinoline core influence the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Nitro Group Position : 3-Nitro substitution enhances electrophilicity, improving interactions with biological targets (e.g., Toll-like receptors linked to Imiquimod analogs).
- Isobutylamino Group : Bulky substituents at C4 increase membrane permeability but may reduce solubility.
- Comparative Assays : Test analogs like 4-chloro-3-nitroquinoline to evaluate the necessity of the isobutylamino moiety. Use in vitro models (e.g., RAW 264.7 macrophages) to quantify cytokine induction .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different experimental models?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and solvent (DMSO ≤0.1%).
- Dose-Response Validation : Perform EC₅₀/IC₅₀ comparisons across multiple models (e.g., primary cells vs. immortalized lines).
- Metabolite Profiling : Use LC-MS to identify degradation products that may confound activity in long-term assays.
Contradictions often arise from off-target effects in complex biological systems .
Q. What in vitro methodologies are suitable for investigating the pharmacological mechanisms of this compound?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., TLR7/8 binding).
- Gene Knockdown : siRNA silencing of putative targets (e.g., MyD88) to confirm pathway involvement.
- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment.
- Molecular Dynamics Simulations : Model interactions between the compound and receptor binding pockets .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Short-Term Storage : -20°C in amber vials with desiccants (stable for 6 months).
- Long-Term Stability : Lyophilization extends shelf life to >2 years.
- Degradation Pathways : Hydrolysis of the nitro group occurs at >40°C or pH >8. Monitor via HPLC-UV at 254 nm.
- Light Sensitivity : UV irradiation induces photodegradation; use light-protected containers .
Properties
IUPAC Name |
N-(2-methylpropyl)-3-nitroquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(2)7-15-13-10-5-3-4-6-11(10)14-8-12(13)16(17)18/h3-6,8-9H,7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUWBBGUDMBQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451360 | |
Record name | 4-Isobutylamino-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99009-85-5 | |
Record name | N-(2-Methylpropyl)-3-nitro-4-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99009-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isobutylamino-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Quinolinamine, N-(2-methylpropyl)-3-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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